Talipexole dihydrochloride
Overview
Description
Talipexole dihydrochloride: B-HT 920 , is a synthetic and biologically active compound. It is a dopamine D2 receptor agonist, an alpha-2 adrenoceptor agonist, and a 5-HT3 receptor antagonist . This compound has been studied for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease and other neurological disorders .
Mechanism of Action
Target of Action
Talipexole dihydrochloride primarily targets the D2 dopamine receptors . These receptors play a crucial role in the dopaminergic neurotransmission system, which is involved in a variety of brain functions including motor control, reward, and cognition.
Mode of Action
This compound acts as an agonist at the D2 dopamine receptors . This means it binds to these receptors and activates them, mimicking the action of dopamine. It interacts with both pre- and post-synaptic receptors . The drug also has α2-adrenoceptor agonist activity .
Biochemical Pathways
By activating the D2 dopamine receptors, this compound influences the dopaminergic neurotransmission pathways
Pharmacokinetics
It is known that the drug is administered orally . More detailed information about its pharmacokinetics would require further investigation.
Result of Action
In a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms . Clinical trials with talipexole in patients with Parkinson’s disease demonstrated statistically significant improvements from baseline for parkinsonian symptoms including akinesia, rigidity, tremor, and gait disturbances .
Biochemical Analysis
Biochemical Properties
Talipexole dihydrochloride interacts with various enzymes and proteins, particularly dopamine D2 receptors and α2-adrenoceptors . The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by interacting with specific cell signaling pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with dopamine D2 receptors and α2-adrenoceptors . As an agonist, it can activate these receptors, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving dopamine D2 receptors and α2-adrenoceptors . It can interact with various enzymes and cofactors within these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with dopamine D2 receptors and α2-adrenoceptors
Subcellular Localization
Current knowledge suggests it interacts with dopamine D2 receptors and α2-adrenoceptors, which are located in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Talipexole dihydrochloride involves the formation of a thiazolo[4,5-d]azepine ring system. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired ring structure. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Talipexole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazolo[4,5-d]azepine ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the nitrogen-containing functional groups, impacting the compound’s receptor binding affinity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine, bromine, and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological profiles .
Scientific Research Applications
Talipexole dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Apomorphine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Ropinirole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Uniqueness: Talipexole dihydrochloride is unique due to its combined action on dopamine D2 receptors, alpha-2 adrenoceptors, and 5-HT3 receptors. This multi-target approach provides a broader spectrum of pharmacological effects, making it a valuable compound in neurological research and therapy .
Properties
CAS No. |
36085-73-1 |
---|---|
Molecular Formula |
C10H16ClN3S |
Molecular Weight |
245.77 g/mol |
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H |
InChI Key |
AFOGLDDNZFXNPQ-UHFFFAOYSA-N |
SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
36085-73-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride B HT920 B-HT 920 BHT 920 BHT920 talipexole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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